N-(2-iodophenyl)-4-methoxybenzenesulfonamide

Lipophilicity Membrane Permeability Drug Likeness

Ortho-iodinated sulfonamide scaffold for medicinal chemistry. The 2-iodo substituent enables efficient Suzuki cross-coupling (>90% expected yield), while the 4-methoxy group modulates lipophilicity (LogP 4.25) and hydrogen-bond capacity. Validated TAK1 inhibitor (IC50 37 nM) provides immediate SAR starting point. Reduces synthesis steps from 3-4 to one coupling. Bulk sizes available; standard R&D purity ≥98%.

Molecular Formula C13H12INO3S
Molecular Weight 389.21 g/mol
Cat. No. B6021475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-4-methoxybenzenesulfonamide
Molecular FormulaC13H12INO3S
Molecular Weight389.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I
InChIInChI=1S/C13H12INO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
InChIKeyZVQVMNQUXWBESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Iodophenyl)-4-methoxybenzenesulfonamide: Physicochemical and Synthetic Baseline


N-(2-Iodophenyl)-4-methoxybenzenesulfonamide (CAS 346689-84-7) is a halogenated, ortho-iodinated N-aryl sulfonamide (molecular formula C13H12INO3S) with a computed LogP of 4.25 and a topological polar surface area (TPSA) of 63.78 Ų . This compound serves as a versatile platform for medicinal chemistry and chemical biology, where the 2-iodo substituent enables transition-metal-catalyzed cross-coupling reactions while the 4-methoxybenzenesulfonyl group modulates electronic character, lipophilicity, and hydrogen-bonding capacity . The integration of these structural features positions this scaffold as a high-value intermediate for generating focused libraries of functionalized sulfonamide analogs.

Why N-(2-Iodophenyl)-4-methoxybenzenesulfonamide Cannot Be Replaced


In sulfonamide-based research, minor structural modifications—particularly the position of the iodine atom and the nature of the 4-substituent on the benzenesulfonyl ring—can dramatically alter the compound's physicochemical profile and synthetic utility. For instance, shifting the iodine from the ortho to the para position, or replacing the 4-methoxy group with a hydrogen or methyl group, changes the molecular LogP, hydrogen-bond acceptor capacity, and susceptibility to directed ortho-metalation (DoM) . The 2-iodo configuration is critical for intramolecular interactions and subsequent cross-coupling regioselectivity . Substituting in a generic sulfonamide without considering these quantified differences risks compromising synthetic yield, target binding affinity, and the predictability of structure-activity relationships (SAR), directly undermining procurement ROI.

N-(2-Iodophenyl)-4-methoxybenzenesulfonamide: Evidence Guide


Lipophilicity and TPSA Advantage Over para-Iodo Analog

The target compound exhibits a calculated LogP of 4.25, which is approximately 1.5 log units higher than the para-iodo regioisomer, N-(4-iodophenyl)-4-methoxybenzenesulfonamide, which has a LogP of ~2.8 . This difference translates to a theoretical ~30-fold increase in the octanol-water partition coefficient, predicting superior passive membrane permeability . Furthermore, the ortho-iodo arrangement reduces the topological polar surface area to 63.78 Ų compared to the para isomer, which is expected to have a higher TPSA due to greater solvent exposure of the sulfonamide group when the iodine is distant .

Lipophilicity Membrane Permeability Drug Likeness Physicochemical Property Profiling

LogP and Hydrogen Bond Acceptor Profile vs 4-Methyl Analog

Comparison of the target compound (4-methoxybenzenesulfonamide) with its 4-methylbenzenesulfonamide (tosyl) analog reveals that the methoxy oxygen provides an additional hydrogen-bond acceptor (HBA). The total HBA count for the target compound is 3 (two sulfonyl oxygens and one methoxy oxygen), versus 2 for N-(2-iodophenyl)-4-methylbenzenesulfonamide . This additional HBA is accompanied by a 0.35 log unit increase in LogP (4.25 vs 3.90) , counteracting the hydrophilicity often introduced by adding a heteroatom.

Fragment-Based Drug Discovery Physicochemical Property Profiling LogP Optimization Hydrogen Bonding

Suzuki-Miyaura and Directed ortho-Metalation Building Block

The 2-iodophenyl sulfonamide scaffold is a key substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid construction of biaryl sulfonamide libraries. In a seminal study on ortho-functionalization of sulfonamides, iodo derivatives underwent Suzuki coupling with phenylboronic acid in 95% isolated yield at 2.2 equivalents of boronic acid over 24 hours . This is consistent with the reactivity of analogous 2-iodophenyl sulfonamides, where yields exceeding 90% are commonly achieved . The 4-methoxy group is stable under these conditions and contributes to improved solubility of intermediates during metalation.

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Building Block Biaryl Sulfonamide Synthesis

TAK1 Kinase Inhibitory Activity

BindingDB records an IC50 value of 37 nM for N-(2-iodophenyl)-4-methoxybenzenesulfonamide against N-terminal His-tagged human TAK1 (1-303 amino acids)/human TAB1 (437-504 amino acids) expressed in a baculovirus expression system . In contrast, the unsubstituted phenyl analog N-(2-iodophenyl)benzenesulfonamide lacks this specific TAK1 inhibitory activity profile . The 4-methoxy group likely contributes to TAK1 pocket complementarity, while the 2-iodo group offers a vector for further derivatization without scaffold destruction.

TAK1 Kinase Inhibition Kinase Inhibitor Medicinal Chemistry Binding Affinity

N-(2-Iodophenyl)-4-methoxybenzenesulfonamide: Application Scenarios


TAK1 Kinase Hit-to-Lead and SAR Expansion

With a validated IC50 of 37 nM against TAK1, this compound serves as an immediate starting point for medicinal chemistry optimization . The 2-iodo handle allows efficient parallel Suzuki-Miyaura derivatization to explore vectors exiting the TAK1 ATP-binding pocket, while the 4-methoxy group maintains baseline potency. Teams can directly screen focused libraries for selectivity against the kinome.

Membrane-Permeable Sulfonamide Probe Design

The combination of high LogP (4.25) and moderate TPSA (63.78 Ų) makes this compound a superior candidate for intracellular or CNS-penetrant probe development . Investigators comparing ortho- vs para-iodo isomers can use this compound to test the hypothesis that ortho-iodination enhances passive permeability while retaining the synthetic handle for late-stage functionalization.

Building Block for Biaryl Sulfonamide Libraries

As a validated substrate for directed ortho-metalation and Suzuki cross-coupling with >90% expected yields, this compound is a strategic addition to any building block collection . It enables one-step access to diverse biaryl sulfonamide arrays, reducing synthesis cycle time from 3-4 steps to a single coupling, translating directly into labor and reagent cost savings.

Tool Compound for Hydrogen-Bonding Interaction Studies

With one additional H-bond acceptor relative to the 4-methyl analog, this compound can be deployed in crystallographic or NMR studies to probe the role of the methoxy oxygen in hydrogen-bond networks within protein-ligand complexes . This is essential for structure-based drug design where the exact positioning of H-bond acceptors determines inhibitor potency and selectivity.

Quote Request

Request a Quote for N-(2-iodophenyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.